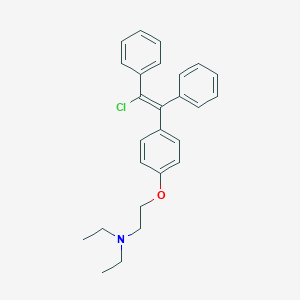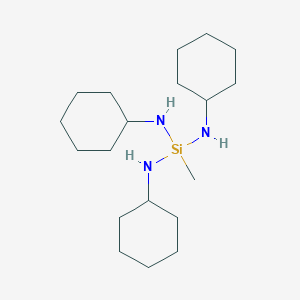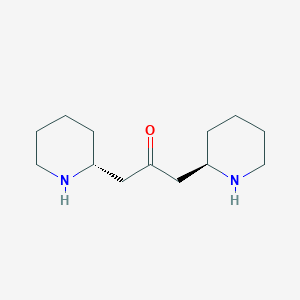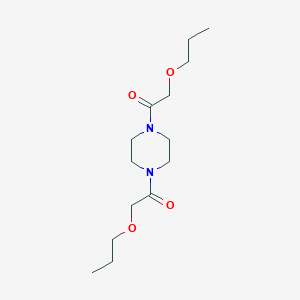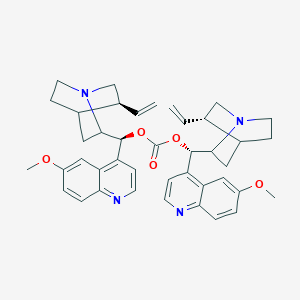
Diquinine carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique bicyclic structure, which includes a quinoline moiety and a bicyclo[222]octane framework
準備方法
The synthesis of Diquinine carbonate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The synthetic route typically involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
化学反応の分析
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds .
科学的研究の応用
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a key intermediate in the synthesis of bioactive molecules, including drugs and natural products . In organic synthesis, it serves as a versatile building block for the construction of complex molecular architectures . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various chemical reactions and biological processes .
作用機序
The mechanism of action of Diquinine carbonate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives and tropane alkaloids . These compounds share similar bicyclic structures and exhibit comparable biological activities. Diquinine carbonate is unique due to its specific quinoline moiety and the presence of the carbonate functional group, which confer distinct chemical and biological properties .
特性
CAS番号 |
146-06-5 |
|---|---|
分子式 |
C41H50N4O7 |
分子量 |
674.8 g/mol |
IUPAC名 |
bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate |
InChI |
InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1 |
InChIキー |
SGVOBPZBFAAJHA-QFLTYSJASA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Key on ui other cas no. |
146-06-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


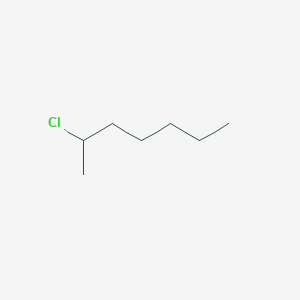
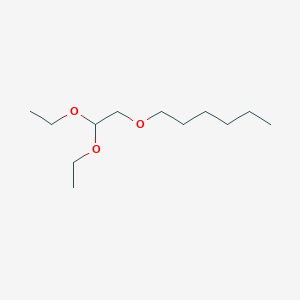
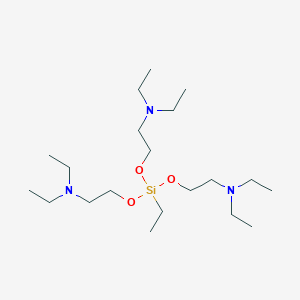
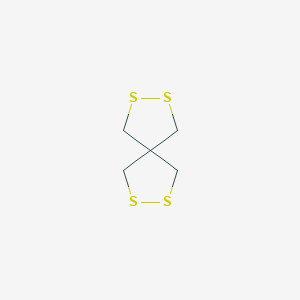
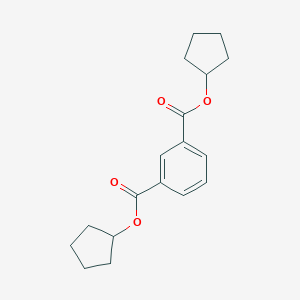

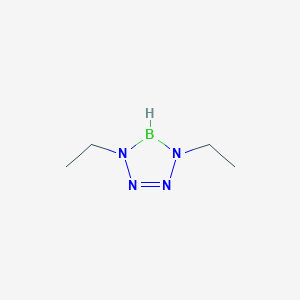
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
